2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide
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Overview
Description
This compound is characterized by its unique structure, which includes a sulfonamide group, a hydrazinecarbonyl group, and two chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chlorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amine group is acylated with 4-chlorobenzoyl chloride to form the corresponding amide.
Hydrazinolysis: The amide is treated with hydrazine hydrate to introduce the hydrazinecarbonyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition, as well as to develop new biochemical assays.
Industry: In industrial processes, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of certain enzymes, while the hydrazinecarbonyl group may form covalent bonds with active site residues. These interactions can disrupt normal enzyme function, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide: Lacks the hydrazinecarbonyl group, resulting in different reactivity and applications.
N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide:
2-chloro-N-(4-methylphenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide: The methyl group introduces different steric and electronic effects compared to the chlorine atom.
Uniqueness
The presence of both the sulfonamide and hydrazinecarbonyl groups, along with the chlorine atoms, makes 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide a unique compound with distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-9-2-4-10(5-3-9)18-22(20,21)12-7-8(13(19)17-16)1-6-11(12)15/h1-7,18H,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIJKZWDTWPPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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